Trimethyl methoxyphosphonoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

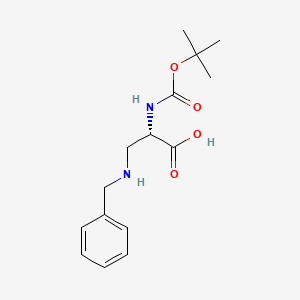

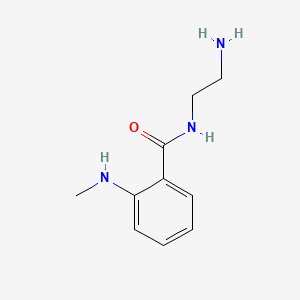

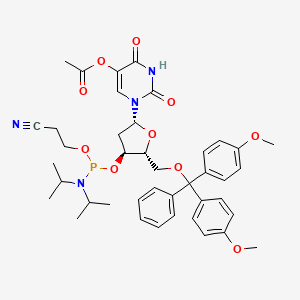

Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .

Synthesis Analysis

Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .

Molecular Structure Analysis

The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .

Aplicaciones Científicas De Investigación

Preparation of Phosphonic Acids

Trimethyl methoxyphosphonoacetate is used in the preparation of phosphonic acids, which are one of the most important categories of organophosphorus compounds . These compounds have a wide range of applications in chemical biology, medicine, materials, and other domains .

Microwave-Accelerated Synthesis

The compound is used in microwave-accelerated synthesis, specifically in the McKenna Synthesis of Phosphonic Acids . This method uses microwave irradiation to accelerate the silyldealkylations of a series of dialkyl methylphosphonates .

Preparation of Sarin A

Trimethyl methoxyphosphonoacetate is used in the preparation of Sarin A by intramolecular Mannich-type reactions . Sarin A is a compound of interest in various fields of research.

Horner-Wadsworth-Emmons Olefination

This compound is involved in the Horner-Wadsworth-Emmons olefination with aldehydes and ketones to give acrylic esters . This reaction is a key step in the synthesis of various organic compounds.

Oxa-Michael Reactions

Trimethyl methoxyphosphonoacetate is also involved in oxa-Michael reactions . These reactions are a type of addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Prenylation of Oxindoles

The compound is used in the prenylation of oxindoles . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein.

Heterocyclization Reactions

Lastly, Trimethyl methoxyphosphonoacetate is involved in heterocyclization reactions . These reactions are used in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their biological activity.

Safety and Hazards

Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Trimethyl methoxyphosphonoacetate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Methyl acetoacetate", "Trimethyl phosphite", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with trimethyl phosphite in the presence of a base catalyst such as sodium hydroxide to form methyl 2-(trimethylphosphoranylidene)acetoacetate.", "Step 2: The intermediate product from step 1 is then reacted with methanol in the presence of an acid catalyst such as hydrochloric acid to form methyl 2-(methoxycarbonyl)ethylphosphonic acid.", "Step 3: The final step involves the reaction of the product from step 2 with sodium hydroxide and sodium chloride to form Trimethyl methoxyphosphonoacetate." ] } | |

Número CAS |

16141-78-9 |

Nombre del producto |

Trimethyl methoxyphosphonoacetate |

Fórmula molecular |

C6H13O6P |

Peso molecular |

212.138 |

Nombre IUPAC |

methyl 2-(dimethoxyphosphorylmethoxy)acetate |

InChI |

InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |

Clave InChI |

KYMUNKMWGDJFHK-UHFFFAOYSA-N |

SMILES |

COC(=O)COCP(=O)(OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

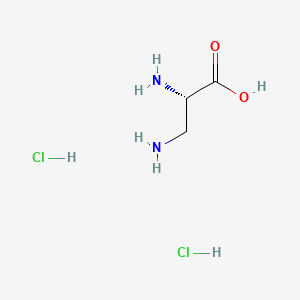

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

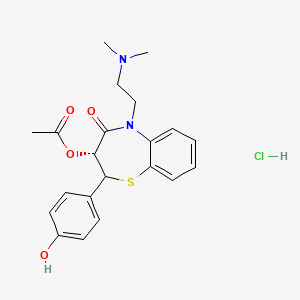

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

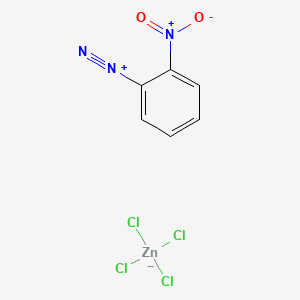

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)